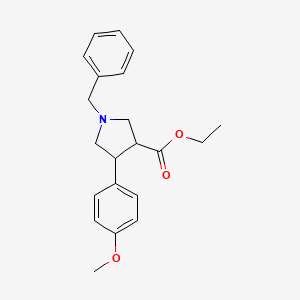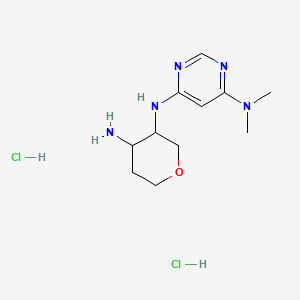
6-N-(4-aminooxan-3-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine dihydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-N-(4-aminooxan-3-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine dihydrochloride, cis is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 6-N-(4-aminooxan-3-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine dihydrochloride, cis involves several steps. The synthetic routes typically include the formation of the pyrimidine ring followed by the introduction of the aminooxan and dimethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and purity.
Chemical Reactions Analysis
6-N-(4-aminooxan-3-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine dihydrochloride, cis undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it may be explored for its therapeutic potential in treating various diseases. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-N-(4-aminooxan-3-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine dihydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream effects on cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 6-N-(4-aminooxan-3-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine dihydrochloride, cis stands out due to its unique structure and specific applications. Similar compounds include other pyrimidine derivatives and aminooxan-containing molecules. The uniqueness of this compound lies in its combination of functional groups and the resulting properties that make it suitable for various research applications.
Properties
Molecular Formula |
C11H21Cl2N5O |
|---|---|
Molecular Weight |
310.22 g/mol |
IUPAC Name |
6-N-(4-aminooxan-3-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride |
InChI |
InChI=1S/C11H19N5O.2ClH/c1-16(2)11-5-10(13-7-14-11)15-9-6-17-4-3-8(9)12;;/h5,7-9H,3-4,6,12H2,1-2H3,(H,13,14,15);2*1H |
InChI Key |
GWAPAMQCYHIOFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2COCCC2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307023.png)
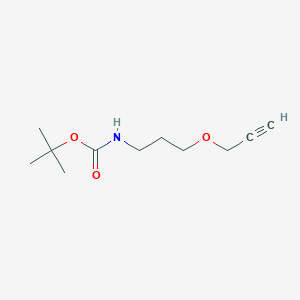
![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12307034.png)
![2-(7'-methoxy-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12307036.png)
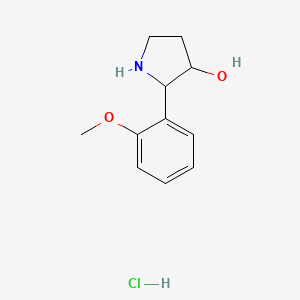

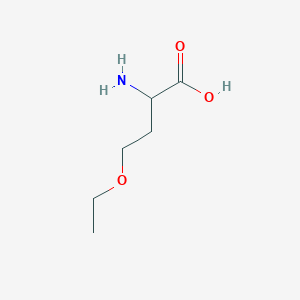

![2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12307064.png)
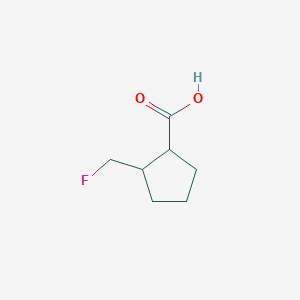

![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)
